molecular formula C9H15NO3 B8639617 3-Cyclohexylideneaminoxypropionic acid CAS No. 103586-54-5

3-Cyclohexylideneaminoxypropionic acid

Cat. No.: B8639617
CAS No.: 103586-54-5
M. Wt: 185.22 g/mol
InChI Key: GJPRJMXTZMPLJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexylpropionic acid (CAS 701-97-3) is a carboxylic acid derivative featuring a cyclohexyl group attached to the third carbon of a propionic acid backbone. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.23 g/mol. This compound is widely utilized as a pharmaceutical intermediate, notably in the synthesis of antibiotics like Ceftriaxone, where it contributes to structural modifications critical for biological activity . Its cyclohexyl substituent enhances lipophilicity, influencing drug solubility and metabolic stability.

Properties

CAS No.

103586-54-5

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

3-(cyclohexylideneamino)oxypropanoic acid

InChI

InChI=1S/C9H15NO3/c11-9(12)6-7-13-10-8-4-2-1-3-5-8/h1-7H2,(H,11,12)

InChI Key

GJPRJMXTZMPLJF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NOCCC(=O)O)CC1

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds and Properties

The following table summarizes critical data for 3-Cyclohexylpropionic acid and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Applications
3-Cyclohexylpropionic acid 701-97-3 C₉H₁₆O₂ 156.23 Carboxylic acid Pharmaceutical intermediate
3-Cyclopentylpropionic acid 140-77-2 C₈H₁₄O₂ 142.20 Carboxylic acid Laboratory research
3-Cyclohexylaminopropanesulfonic acid 1135-40-6 C₉H₁₉NO₃S 221.32 Sulfonic acid, amine Biochemical buffers
3-Cyclohexylalanine 4441-50-3 C₉H₁₇NO₂ 171.22 Amino acid (amine, carboxylic acid) Peptide synthesis

Structural and Functional Analysis

Cycloalkyl Substituent Effects Ring Size: Replacing the cyclohexyl group in 3-Cyclohexylpropionic acid with a cyclopentyl group (as in 3-Cyclopentylpropionic acid) reduces steric bulk and lipophilicity. This decreases molecular weight by ~14 g/mol and may lower melting/boiling points . Polarity: The sulfonic acid group in 3-Cyclohexylaminopropanesulfonic acid introduces strong acidity (pKa ~1-2), contrasting with the weaker carboxylic acid group (pKa ~4-5) in 3-Cyclohexylpropionic acid. This makes the former suitable for low-pH buffer systems .

Biological and Industrial Relevance Pharmaceutical Utility: 3-Cyclohexylpropionic acid’s role in Ceftriaxone synthesis highlights its importance in antibiotic production, where its hydrophobicity aids in drug-receptor interactions . In contrast, 3-Cyclohexylalanine’s amino acid structure enables incorporation into peptides, modulating biological activity . Biochemical Applications: 3-Cyclohexylaminopropanesulfonic acid’s zwitterionic nature (due to amine and sulfonic acid groups) supports its use in stabilizing enzymatic reactions under extreme pH conditions .

Safety and Handling Carboxylic Acids: Both 3-Cyclohexylpropionic and 3-Cyclopentylpropionic acids require precautions against skin/eye irritation, typical of corrosive substances .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.